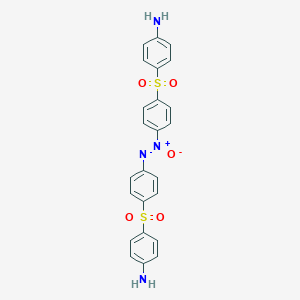
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is an organic compound with the molecular formula C10H15NO4. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate typically involves the following steps:
Esterification: The reaction of 2-aminopiperidine with methyl acetate in an appropriate solvent to form 2-aminopiperidine methyl ester.
Ester Exchange: The obtained 2-aminopiperidine methyl ester is then reacted with tert-butanol in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate involves its reactivity with various molecular targets. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,4-dione: Shares a similar core structure but lacks the tert-butyl group.
Methyl 2,4-dioxopiperidine-3-carboxylate: Similar skeleton with a methyl ester group instead of tert-butyl.
5-Ethylpiperidine-2,4-dione: Contains an ethyl group instead of tert-butyl.
Uniqueness
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is unique due to its tert-butyl group, which imparts increased stability and reactivity. This makes it a preferred intermediate in various synthetic pathways, offering advantages in terms of yield and selectivity .
Properties
IUPAC Name |
tert-butyl 2,4-dioxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCAHLSQXDNQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635844 | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845267-78-9 | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes tert-butyl 2,4-dioxopiperidine-1-carboxylate valuable in organic synthesis?
A1: this compound is particularly useful for constructing fused heterocyclic systems containing a [, ]-naphthyridine core. [1, 2, 4, 5, 7] This core structure is found in various bioactive molecules, making these synthetic routes valuable for medicinal chemistry research.
Q2: Can you describe a typical reaction involving this compound in heterocycle synthesis?
A2: A common reaction involves a three-component condensation. [1, 4, 5] this compound reacts with an aromatic aldehyde and an amine, such as 1H-benzo[d][1,2,3]triazol-5-amine [1] or quinolin-6-amine, [4] in refluxing ethanol. This often proceeds under catalyst-free conditions, simplifying the process. The reaction yields fused tetracyclic heterocycles, expanding the diversity of accessible structures.
Q3: What is significant about the regioselective γ-alkylation of this compound?
A3: The ability to selectively alkylate the γ-position of this compound is crucial for introducing further diversity and functionality to the molecule. [2, 6] This reaction typically uses various electrophiles and has been shown to be influenced by the lithium counter-ion. [2] This selectivity is key to building complex structures with control over the final compound's properties.
Q4: Are there any reported catalyst-free applications of this compound in synthesis?
A4: Yes, several studies highlight the use of this compound in catalyst-free reactions. For instance, it enables the synthesis of pyridophenanthroline derivatives directly from aromatic aldehydes and quinoline amines in refluxing ethanol. [4] Similarly, it participates in the preparation of naphtho[1,6]naphthyridine derivatives under equally mild conditions. [7] This catalyst-free nature is advantageous for simplifying synthetic procedures and potentially reducing unwanted byproducts.
Q5: What are the broader implications of research involving this compound?
A5: The research utilizing this compound contributes significantly to the field of heterocyclic chemistry. [3, 5, 8] It provides efficient routes to valuable scaffolds, particularly those containing [, ]-naphthyridine. These developments could pave the way for discovering new pharmaceuticals or agrochemicals with improved properties. Further exploration of its reactivity and application in diverse synthetic strategies holds promise for future advancements in medicinal and materials chemistry.
- Combinatorial synthesis of fused tetracyclic heterocycles containing [, ]naphthyridine derivatives under catalyst free conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

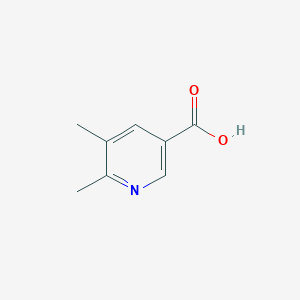
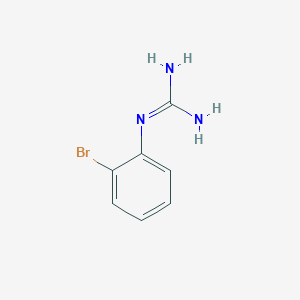

![(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol](/img/structure/B51353.png)
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
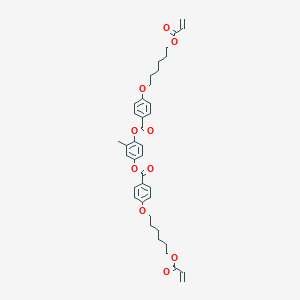
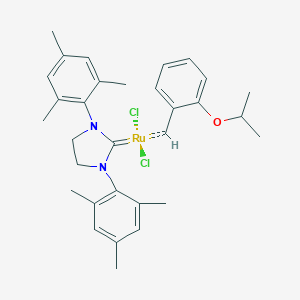
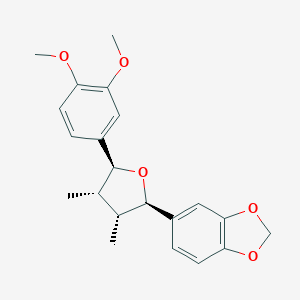
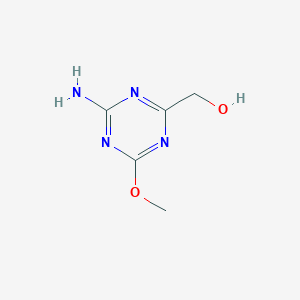
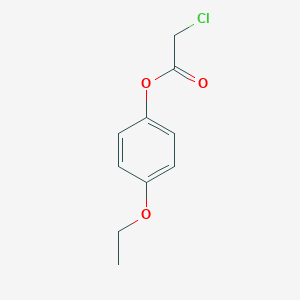
acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
